molecular formula C17H12F3N3O3 B2844078 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylic acid CAS No. 672950-89-9

2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylic acid

Cat. No.: B2844078
CAS No.: 672950-89-9
M. Wt: 363.296
InChI Key: LAUHVKZNNKSBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylic acid is a complex organic compound that belongs to the class of benzimidazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylic acid typically involves the coupling of 2-(2-(trifluoromethyl)-1H-benzoimidazol-1-yl) ethanoic acid derivatives with amino acids. This is achieved through azide and DCC (dicyclohexylcarbodiimide) coupling reactions . The amino acid esters formed are then reacted with hydrazine to produce the corresponding hydrazides, which are finally condensed with p-fluorobenzaldehyde to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles/Electrophiles: Various halides, amines, and other reactive species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-trifluoromethyl benzimidazoles
  • Benzoxazoles
  • Benzothiazoles

Uniqueness

What sets 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylic acid apart from similar compounds is its unique trifluoromethyl group, which enhances its biological activity and stability. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

2-[[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O3/c18-17(19,20)16-22-12-7-3-4-8-13(12)23(16)9-14(24)21-11-6-2-1-5-10(11)15(25)26/h1-8H,9H2,(H,21,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUHVKZNNKSBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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